molecular formula C11H12N2OS B13380830 2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one

2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one

Cat. No.: B13380830
M. Wt: 220.29 g/mol
InChI Key: RGLCFEXHTFHCCU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiazolidinone ring attached to a 3,5-dimethylphenyl group through an imino linkage.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)

InChI Key

RGLCFEXHTFHCCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)CS2)C

solubility

>33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one typically involves the reaction of 3,5-dimethyl aniline with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one: Known for its diverse biological activities.

    2-(3,5-Dimethyl-phenylimino)-methyl-4-nitro-phenol: Another compound with similar structural features but different functional groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with distinct catalytic properties.

Uniqueness

This compound stands out due to its unique combination of a thiazolidinone ring and a 3,5-dimethylphenyl group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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